
2-(3-Nitrophenyl)acetaldehyde
Overview
Description
2-(3-Nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Nitrophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the nitration of phenylacetaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Another method involves the reaction of phenylacetaldehyde with trifluoroacetic acid and L-proline in the presence of an organocatalyst such as copper(I) bromide . This method provides a chiral, organocatalytic route to the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(3-Nitrophenyl)acetic acid.
Reduction: 2-(3-Aminophenyl)acetaldehyde.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antiviral and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)acetaldehyde: Similar structure but with the nitro group in the para position.
2-(2-Nitrophenyl)acetaldehyde: Similar structure but with the nitro group in the ortho position.
Phenylacetaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-(3-Nitrophenyl)acetaldehyde is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group allows for specific interactions and reactions that are not possible with the ortho or para isomers. This makes it a valuable compound in synthetic chemistry and research applications.
Biological Activity
2-(3-Nitrophenyl)acetaldehyde, a compound with the molecular formula CHNO, is of significant interest in biological research due to its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 165.15 g/mol
- CAS Number : 11528408
Mechanisms of Biological Activity
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Antimicrobial Activity :
- Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.
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Anti-inflammatory Effects :
- Studies have shown that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation.
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Cytotoxicity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's cytotoxic effects are believed to arise from oxidative stress and the generation of reactive oxygen species (ROS).
Antimicrobial Efficacy
A study published in Applied Sciences evaluated the antimicrobial activity of various aldehydes, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with an observed minimum inhibitory concentration (MIC) of 25 µg/mL for E. coli .
Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, researchers investigated the effects of this compound on macrophage activation. The compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key mediators in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity in Cancer Research
A notable case study involved the evaluation of cytotoxic effects on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC values calculated at approximately 30 µM after 48 hours of exposure . The mechanism involved was linked to increased levels of ROS and subsequent activation of apoptotic pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-(3-Nitrophenyl)acetaldehyde?
- Answer : The Henry Reaction is a foundational method, involving the condensation of 3-nitrobenzaldehyde with nitromethane in the presence of a base (e.g., NaOH). Subsequent oxidation or reduction steps may refine the product . Alternative pathways include catalytic hydrogenation of nitro groups or Friedel-Crafts acylation using acetyl chloride derivatives. Purity is typically verified via HPLC or GC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR identify structural features, such as the aldehyde proton (~9-10 ppm) and nitro-group aromatic protons.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 195.05) and fragmentation patterns.
- IR Spectroscopy : Key peaks include C=O (aldehyde, ~1720 cm) and NO (~1520 cm) .
Q. How does the nitro group influence the compound’s stability under varying conditions?
- Answer : The electron-withdrawing nitro group enhances susceptibility to hydrolysis under acidic/basic conditions. Thermal decomposition above 150°C releases toxic NO fumes, necessitating inert atmospheres for high-temperature studies . Storage recommendations include desiccated, low-temperature environments to prevent aldol condensation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Contradictions often arise from impurity profiles or assay variability. Mitigation strategies include:
- Standardized Assays : Use receptor-binding studies (e.g., fluorescence polarization for enzyme inhibition) .
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
- Orthogonal Validation : Cross-verify results with cellular viability assays (e.g., MTT) .
Q. What experimental designs are optimal for studying enantioselective synthesis of this compound?
- Answer : Chiral catalysts (e.g., Jacobsen’s thiourea) enable asymmetric Henry Reactions. Key parameters:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity.
- Temperature : Lower temperatures (0–5°C) favor kinetic control.
- Analysis : Chiral HPLC or circular dichroism confirms enantiomeric excess (>95% ee) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Answer : Density Functional Theory (DFT) simulations model transition states and charge distribution. For example:
- NBO Analysis : Quantifies electron delocalization from the nitro group to the aldehyde.
- MD Simulations : Predicts solvent effects on reaction pathways (e.g., aqueous vs. toluene) .
Properties
IUPAC Name |
2-(3-nitrophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHVOPHKSRVNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468064 | |
Record name | 2-(3-nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66146-33-6 | |
Record name | 2-(3-nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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